Cas no 857067-38-0 (2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol)

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol structure
857067-38-0 structure
Product Name:2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
N.o CAS:857067-38-0
MF:C22H29N5O3
MW:411.497364759445
CID:1846473
PubChem ID:24799285
Update Time:2025-04-21

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y l]methyl]-6-methyl-pyridin-3-ol
    • 2-((6-(HYDROXYMETHYL)-2-((3-MORPHOLINOPROPYL)AMINO)-1H-BENZO[D]IMIDAZOL-1-YL)METHYL)-6-METHYLPYRIDIN-3-OL
    • SCHEMBL8250779
    • DB-226356
    • 857067-38-0
    • 2-[[6-(hydroxymethyl)-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
    • Inchi: 1S/C22H29N5O3/c1-16-3-6-21(29)19(24-16)14-27-20-13-17(15-28)4-5-18(20)25-22(27)23-7-2-8-26-9-11-30-12-10-26/h3-6,13,28-29H,2,7-12,14-15H2,1H3,(H,23,25)
    • Chave InChI: CUTGSBILRABNHA-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCNC1=NC2C=CC(CO)=CC=2N1CC1C(=CC=C(C)N=1)O

Propriedades Computadas

  • Massa Exacta: 411.22703980g/mol
  • Massa monoisotópica: 411.22703980g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 521
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 95.7Ų

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Método de produção 2

Condições de reacção
1.1 4 h, 125 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
3.1 4 h, 125 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
2.1 4 h, 125 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Método de produção 5

Condições de reacção
1.1 Solvents: Xylene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
4.1 4 h, 125 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referência
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Raw materials

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Preparation Products

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Literatura Relacionada

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD